2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene
Description
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a methyl group at position 5, an ethyl group at position 3, and a (2,5-dimethylthiophen-3-yl)methyl moiety at position 2.
Properties
CAS No. |
590345-52-1 |
|---|---|
Molecular Formula |
C14H18S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene |
InChI |
InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
NLAWAGGHFYGYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations for Thiophene Derivatives
Electronic and Steric Properties of Thiophenes
Thiophenes are aromatic heterocycles with a sulfur atom contributing two electrons to the π-system, enabling electrophilic substitution at activated positions. Electron-donating substituents (e.g., methyl, ethyl) enhance reactivity at ortho and para positions, while steric effects from alkyl groups influence regioselectivity. For 2,5-dimethylthiophene, methyl groups at positions 2 and 5 direct electrophiles to position 3 or 4, with the former favored due to reduced steric hindrance.
Functionalization Strategies for Target Synthesis
The target compound requires two functionalized thiophene units:
- 2,5-Dimethylthiophen-3-ylmethyl : Introduced via bromination or formylation at position 3, followed by reduction and halogenation.
- 3-Ethyl-5-methylthiophene : Synthesized through alkylation of 5-methylthiophene or cyclization of pre-substituted precursors.
Key challenges include achieving selective coupling at the methylene bridge while preserving substituent integrity.
Synthesis of Intermediate Thiophene Derivatives
Preparation of 3-(Bromomethyl)-2,5-dimethylthiophene
This intermediate is critical for alkylation or nucleophilic substitution.
Formylation and Reduction
- Formylation : 2,5-Dimethylthiophene undergoes Vilsmeier-Haack formylation at position 3 using POCl₃ and DMF, yielding 3-formyl-2,5-dimethylthiophene.
- Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in methanol (90% yield).
- Bromination : Treatment with PBr₃ in dry ether converts the hydroxymethyl group to bromomethyl (85% yield).
Direct Bromination
Alternative methods employ N-bromosuccinimide (NBS) in acetic acid/benzene under nitrogen, achieving quantitative bromination at position 3.
Coupling Methodologies for Methylene Bridge Formation
Friedel-Crafts Alkylation
Reaction Conditions
- Electrophile : 3-(Bromomethyl)-2,5-dimethylthiophene (1.2 eq).
- Substrate : 3-Ethyl-5-methylthiophene (1.0 eq).
- Catalyst : AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0°C → rt, 12 h.
Mechanism and Outcomes
The bromomethyl group acts as an electrophile, attacking the electron-rich position 2 of 3-ethyl-5-methylthiophene. Yield: 65–70%, with minor byproducts from competing substitution at position 4.
Nucleophilic Substitution
Thiophene Anion Generation
- Deprotonation : LDA (2.0 eq) deprotonates 3-ethyl-5-methylthiophene at position 2 in THF at −78°C.
- Coupling : Addition of 3-(bromomethyl)-2,5-dimethylthiophene (1.1 eq) at −40°C → rt, 6 h.
Yield and Purity
Yield: 60–68%, with >90% purity after column chromatography (hexane/ethyl acetate).
Alternative Routes: Acylation-Reduction Sequence
Friedel-Crafts Acylation
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Bromomethyl coupling, AlCl₃ | 65–70 | 85–90 | Single-step, scalable | Competing substitution byproducts |
| Nucleophilic Substitution | Anion generation, SN2 | 60–68 | 90–95 | High regioselectivity | Low-temperature sensitivity |
| Acylation-Reduction | Acylation, Clemmensen reduction | 75–80 | 88–92 | Avoids halogenated intermediates | Multi-step, harsh reduction conditions |
Optimization Strategies and Scalability
Solvent and Catalyst Screening
Spectroscopic Characterization and Validation
NMR Analysis
Industrial and Pharmacological Relevance
Scalability for Bulk Production
Biological Activity
- Thiophene derivatives exhibit antimicrobial and antitumor properties, though the target compound’s bioactivity remains under investigation.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its thiophene rings and substituents, enabling diverse transformations:
1. Substitution Reactions
Thiophene’s electron-rich aromatic system facilitates electrophilic substitution. Methyl and ethyl groups direct substituents to specific positions (e.g., α or β positions relative to sulfur) .
2. Cross-Coupling Reactions
Metal-catalyzed reactions (e.g., Suzuki, Heck) are employed to introduce functional groups. For example, coupling with aryl halides can modify the thiophene rings for tailored properties.
3. Oxidation/Reduction
Sulfur-containing groups may undergo redox reactions. Thiophene derivatives are prone to oxidative coupling under specific conditions, forming dimeric or oligomeric structures .
4. Biological Interactions
In therapeutic contexts, the compound interacts with enzymes (e.g., urease) via electronic and steric effects of methyl/ethyl groups. For example, derivative 112 showed 92.12% urease inhibition at 40 µg/ml .
Structural and Functional Correlations
The compound’s substituents influence its reactivity and bioactivity:
Scientific Research Applications
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The specific pathways affected depend on the functional groups present in the derivatives.
Comparison with Similar Compounds
Key Observations :
- The target compound’s alkyl substituents enhance steric bulk and hydrophobicity compared to the fused, planar structure of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene. This difference may limit π-π stacking interactions but improve solubility in nonpolar solvents.
- The fused thienothiophene in Compound 2 exhibits extended conjugation, making it more suitable for optoelectronic applications (e.g., organic semiconductors), whereas the alkylated derivative may prioritize stability or processability in material formulations .
Hydrogen Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. While the target compound lacks traditional hydrogen-bonding groups (e.g., -OH, -NH), its methyl and ethyl substituents influence crystal packing via van der Waals interactions. In contrast, thiophene derivatives with polar functional groups (e.g., carboxylic acids) form more directional hydrogen-bonded networks, enabling predictable crystal engineering .
Computational and Analytical Tools
Crystallographic software like SHELX () is critical for resolving structures of similar compounds. Such tools remain essential for comparing steric effects and conformational flexibility across analogs .
Biological Activity
The compound 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene (C14H18S2) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular structure of this compound features two thiophene rings and an ethyl group, contributing to its unique properties. The compound's crystal structure has been analyzed, revealing an antiparallel conformation with specific interatomic distances that influence its reactivity and biological interactions.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C14H18S2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.6105(19) |
| b (Å) | 11.027(3) |
| c (Å) | 11.485(3) |
| α (°) | 87.191(3) |
| β (°) | 69.130(2) |
| γ (°) | 69.679(2) |
Biological Activity
Research indicates that compounds with thiophene moieties often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that thiophene derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases.
Case Studies
- Study on Antimicrobial Properties : A study evaluating the antimicrobial activity of thiophene derivatives found that modifications to the thiophene ring significantly enhanced antibacterial potency against Gram-positive bacteria. The compound's structure allowed for better interaction with bacterial cell walls.
- Anticancer Research : In a case study focusing on the anticancer effects of thiophene derivatives, researchers observed that specific substitutions on the thiophene ring led to increased cytotoxicity in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via microwave-assisted reactions , which significantly reduce reaction times and improve yields compared to conventional methods. For example, in analogous thiophene derivatives, chalcone intermediates were synthesized by condensing ketones with aldehydes under microwave irradiation, followed by cyclization with hydrazine derivatives to form pyrazoline-thiophene hybrids . Key optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or acylation steps, as demonstrated in thiophene functionalization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
- Temperature control : Microwave conditions (e.g., 100–110°C for 2–3 hours) balance yield and decomposition risks .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
Essential techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, methyl groups in thiophene derivatives typically resonate at δ 2.1–2.5 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
- Mass spectrometry (EI-MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
- IR spectroscopy : Bands near 1650–1750 cm⁻¹ indicate carbonyl or conjugated systems in derivatives .
Data interpretation pitfalls : - Solvent-induced shifts : Fluorescence red shifts in polar solvents (e.g., DMSO vs. n-hexane) may complicate UV-Vis analysis; always report solvent conditions .
- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve crowded regions in aromatic/heterocyclic systems .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystalline packing of this compound, and what methodologies can predict these patterns?
Answer:
Thiophene derivatives often exhibit π-π stacking between aromatic rings and C–H···S hydrogen bonds , which dictate crystal packing. Methodologies include:
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using software like Mercury to identify supramolecular synthons .
- SHELX refinement : Employ SHELXL for small-molecule crystallography to model disorder and twinning, especially for flexible alkyl-thiophene moieties .
- Computational tools : DFT calculations (e.g., Gaussian) predict electrostatic potential surfaces to map interaction sites .
Example : In related thiophene crystals, methyl and ethyl substituents disrupt symmetry, leading to slipped stacking arrangements .
Advanced: How can solvent polarity and surfactant environments affect the optical properties of this compound, and how should experimental conditions be standardized?
Answer:
Key findings from analogous systems :
- Solvent polarity : A red shift in fluorescence emission (e.g., Δλ = 50 nm from n-hexane to DMSO) correlates with increased dipole-dipole interactions. Measure Stokes shifts to quantify solvatochromism .
- Surfactant effects : Critical micelle concentrations (CMC) of CTAB or SDS alter aggregation states. Use fluorimetry to monitor intensity changes at CMC (~0.8–1.0 mM for SDS) .
Standardization protocol :
Use spectrophotometric-grade solvents.
Report λₑₓ/λₑₘ and quantum yields (Φ) relative to standards (e.g., quinine sulfate).
Control temperature (±0.5°C) to minimize thermal broadening .
Advanced: What computational strategies are effective for modeling the electronic structure and reactivity of this compound, particularly in biological or materials applications?
Answer:
Methodological workflow :
Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and compute dipole moments.
Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer behavior. For example, thiophene derivatives with electron-withdrawing groups show reduced gaps (~3.5 eV), enhancing conductivity in organic semiconductors .
Molecular docking : For biological studies, dock into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with SAR data from analogous compounds .
Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .
Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data across studies, particularly for structurally similar analogs?
Answer:
Case study : Discrepancies in fluorescence quantum yields may arise from:
- Impurity levels : Use TLC/HPLC to verify purity (>95%).
- Concentration effects : Aggregation-caused quenching (ACQ) occurs at high concentrations; perform dilution series .
Systematic approach :
Meta-analysis : Compile data from multiple studies (e.g., Web of Science categories: Chemistry, Organic) to identify trends .
Control experiments : Replicate conditions (e.g., excitation wavelength, solvent batch) from conflicting studies.
Machine learning : Train models on existing datasets to predict outliers or experimental errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
